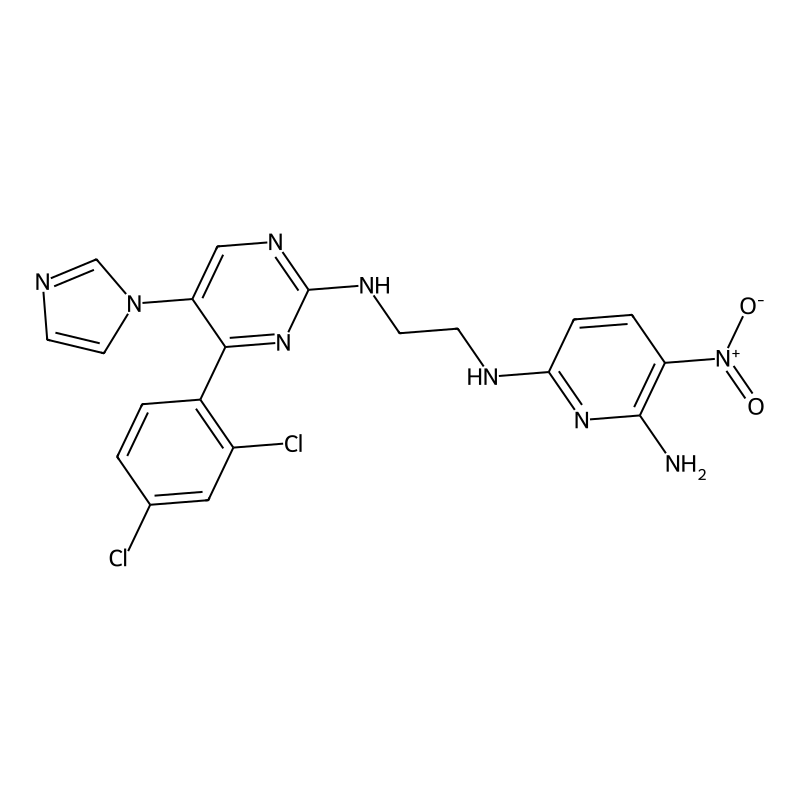CHIR-98014

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
CHIR-98014 is a small molecule that has been investigated for its potential to inhibit an enzyme called glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in regulating numerous cellular processes, including metabolism, cell growth, and survival [].
Inhibition of Glycogen Synthase Kinase-3 (GSK-3)
Studies have shown that CHIR-98014 can inhibit both GSK-3 alpha and beta isoforms []. Inhibiting GSK-3 has potential implications for several areas of scientific research, including:
- Diabetes: GSK-3 is known to play a role in insulin signaling and glucose metabolism []. By inhibiting GSK-3, CHIR-98014 may improve how cells take up glucose from the bloodstream.
- Neurodegenerative Diseases: Abnormal GSK-3 activity has been linked to Alzheimer's disease and other neurodegenerative diseases []. Studies have investigated whether CHIR-98014 or similar GSK-3 inhibitors could have neuroprotective effects.
CHIR-98014 is a synthetic organic compound classified as a potent inhibitor of glycogen synthase kinase-3 alpha and beta (GSK-3α and GSK-3β). It is recognized for its ability to competitively inhibit ATP binding, making it a valuable tool in biochemical research and drug development. The compound has the IUPAC name 6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine and has a molecular weight of 486.3 Da with the formula C20H17Cl2N9O2 .
- Research suggests this compound inhibits the enzymes GSK-3α and GSK-3β []. These enzymes are involved in regulating various cellular processes, including glycogen synthesis, cell cycle progression, and apoptosis (programmed cell death). Inhibiting GSK-3 could potentially impact these processes.
- The exact mechanism of inhibition is not fully understood but may involve the compound binding to the active site of the enzyme, preventing its interaction with natural substrates. []
- As with many research chemicals, detailed safety information for this specific compound is limited. However, based on its structure, it likely possesses some hazards:
Please note:
- The information available for this compound is limited due to its potential status as a research chemical.
- Always handle chemicals with appropriate safety precautions and consult with a qualified professional for specific handling procedures.
CHIR-98014 primarily functions through competitive inhibition of GSK-3, which plays a critical role in various cellular processes. The compound's mechanism involves binding to the ATP site of the enzyme, thereby preventing its phosphorylation activity. This inhibition leads to the activation of pathways such as Wnt/β-catenin signaling, which is crucial for cell proliferation and differentiation .
The biological activity of CHIR-98014 is characterized by its high potency as an inhibitor of GSK-3α and GSK-3β, with IC50 values of approximately 0.58 nM and 0.65 nM, respectively . This inhibition results in significant effects on glucose metabolism, cellular proliferation, and differentiation. In various studies, CHIR-98014 has been shown to activate the Wnt/β-catenin signaling pathway, which is essential for embryonic development and stem cell maintenance .
The synthesis of CHIR-98014 involves several steps that typically include:
- Formation of the imidazole-pyrimidine core: This step involves coupling reactions that form the bicyclic structure.
- Introduction of side chains: The addition of functional groups such as nitro and dichlorophenyl moieties is performed through electrophilic substitution reactions.
- Final purification: The compound is purified using techniques such as chromatography to ensure high purity levels for biological assays.
The detailed synthetic route may vary based on specific laboratory protocols but generally follows these principles .
CHIR-98014 has several applications in both research and potential therapeutic contexts:
- Research Tool: It is widely used in studies investigating GSK-3's role in various signaling pathways, particularly in cancer research and developmental biology.
- Diabetes Research: Due to its ability to enhance insulin signaling by inhibiting GSK-3, it is studied for potential applications in treating Type II diabetes .
- Neurodegenerative Diseases: The compound's effects on Wnt signaling make it a candidate for exploring therapies for conditions like Alzheimer's disease .
Studies have demonstrated that CHIR-98014 interacts specifically with GSK-3 isoforms, leading to downstream effects on various cellular pathways. For instance:
- In insulin receptor-expressing cells, CHIR-98014 significantly enhances glycogen synthase activity.
- In diabetic mouse models, oral administration resulted in notable reductions in fasting hyperglycemia and improved glucose disposal .
These interactions underscore its potential as a therapeutic agent targeting metabolic disorders.
Several compounds share structural or functional similarities with CHIR-98014. Here’s a comparison highlighting their uniqueness:
| Compound Name | GSK-3 Inhibition Potency (IC50) | Unique Features |
|---|---|---|
| CHIR-99021 | 0.01 nM | Lower toxicity; potent Wnt pathway activator |
| BIO | ~0.1 µM | Non-selective; broader kinase inhibition |
| SB-216763 | ~0.1 µM | Selective but less potent than CHIR compounds |
Similar Compounds- CHIR-99021: Known for its potent activation of Wnt signaling with lower toxicity.
- BIO: A less selective inhibitor that affects multiple kinases.
- SB-216763: Another selective inhibitor but exhibits lower potency compared to CHIR compounds.
CHIR-98014 stands out due to its high specificity and potency against GSK-3 isoforms, making it particularly useful in targeted research applications .






